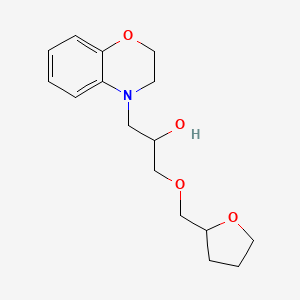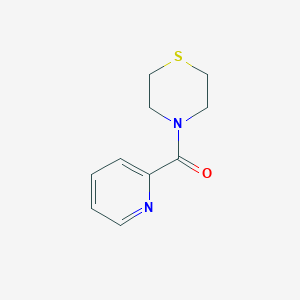![molecular formula C20H20N2O3S2 B7527433 N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide, commonly known as DMF-10, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF-10 is a benzamide derivative that has been synthesized through a series of chemical reactions involving thiazole and benzene moieties.
Mécanisme D'action
DMF-10 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. DMF-10 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DMF-10 has been found to inhibit the formation of amyloid-beta plaques, which is thought to be due to its ability to bind to beta-secretase, an enzyme involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
DMF-10 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. DMF-10 also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DMF-10 has been found to inhibit the formation of amyloid-beta plaques, which is thought to be due to its ability to bind to beta-secretase, an enzyme involved in the production of amyloid-beta.
Avantages Et Limitations Des Expériences En Laboratoire
DMF-10 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. DMF-10 has also been shown to exhibit potent therapeutic effects at low concentrations, making it a useful tool for studying various disease models. However, one limitation of DMF-10 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
DMF-10 has shown significant potential as a therapeutic agent for various diseases. Future research directions could include further optimization of the synthesis method to improve yield and purity, as well as the development of more water-soluble derivatives. DMF-10 could also be studied in combination with other therapeutic agents to enhance its efficacy. In addition, further studies could be conducted to elucidate the precise mechanisms of action of DMF-10, which could help to identify new therapeutic targets for various diseases.
Méthodes De Synthèse
DMF-10 is synthesized through a series of chemical reactions starting with 3,4-dimethylbenzaldehyde and 2-aminothiazole. The reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylsulfonylbenzoic acid to form the final product, DMF-10. The synthesis method has been optimized to achieve high yields and purity of DMF-10.
Applications De Recherche Scientifique
DMF-10 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMF-10 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. The compound has been found to inhibit the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease. DMF-10 has also been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
Propriétés
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-5-15(10-14(13)2)11-17-12-21-20(26-17)22-19(23)16-6-8-18(9-7-16)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVSEYLKXNIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)
![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)